

3-cis-Hydroxyglibenclamide as an analytical reference standard

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Compound of Interest

Compound Name: 3-cis-Hydroxyglibenclamide

Cat. No.: B1229556

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An Application Note on **3-cis-Hydroxyglibenclamide** as an Analytical Reference Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-cis-Hydroxyglibenclamide is a significant, pharmacologically active metabolite of glibenclamide (also known as glyburide), a second-generation sulfonylurea drug used to treat type 2 diabetes.[1][2] Glibenclamide undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme system (specifically CYP2C9), into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and **3-cis-hydroxyglibenclamide** (M2).[1][3][4] These metabolites retain hypoglycemic activity and are eventually excreted in both urine and bile.[5][6] Accurate quantification of **3-cis-Hydroxyglibenclamide** in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence testing. The use of a certified analytical reference standard is indispensable for achieving reliable and reproducible results in these applications.[7][8]

Physicochemical Properties

The fundamental properties of **3-cis-Hydroxyglibenclamide** are summarized below, providing essential information for its handling and use as a reference standard.

Property	Value	Reference(s)
CAS Number	23074-02-4	[7][9]
Chemical Formula	C23H28CIN3O6S	[7][10]
Molecular Weight	510.0 g/mol	[7][9]
Appearance	White to off-white powder	[8]
Purity	≥97% (HPLC)	[8]
Solubility	Slightly soluble in DMSO and methanol	[8]
Storage	Long-term at -20°C, protected from light and moisture	[8]

Metabolism and Signaling Pathway

Glibenclamide functions by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium channels (KATP) in pancreatic β -cells.[1][3] This action inhibits the channels, leading to membrane depolarization, calcium ion influx, and subsequent insulin secretion. The metabolic conversion of glibenclamide in the liver is a critical step in its clearance.

Caption: Metabolic pathway of glibenclamide to its active metabolites.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the simultaneous determination of glibenclamide and **3-cis-Hydroxyglibenclamide** in human serum or plasma. High-performance liquid chromatography is a well-established technique for this purpose.[2][11]

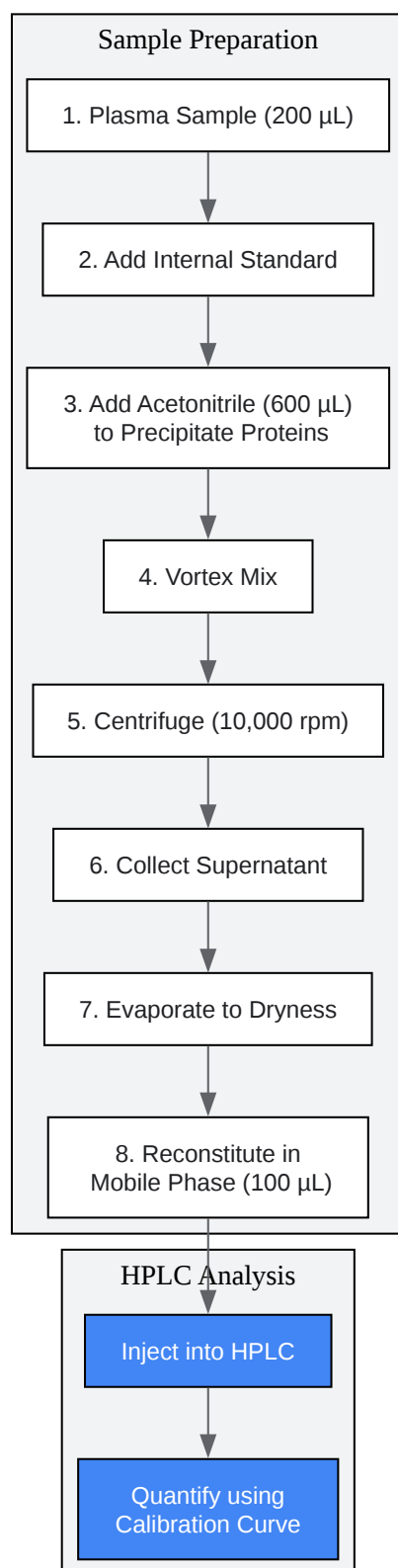
A. Materials and Reagents

- **3-cis-Hydroxyglibenclamide** analytical reference standard
- Glibenclamide analytical reference standard
- Internal Standard (IS), e.g., Glipizide or another suitable sulfonylurea
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium Acetate buffer (or other suitable buffer)
- Formic Acid (or Acetic Acid)
- Ultrapure Water
- Blank human plasma/serum

B. Chromatographic Conditions

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Gradient of Acetonitrile and Ammonium Acetate buffer (pH adjusted)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	35 °C
Detection	UV at 230 nm or 300 nm

C. Sample Preparation Workflow A protein precipitation method is commonly used for sample clean-up.



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Caption: Workflow for sample preparation and HPLC analysis.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring lower limits of quantification, such as detailed pharmacokinetic studies, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and specificity.^[12]

A. Instrumentation

- HPLC or UPLC system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

B. Mass Spectrometry Parameters The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity.

Parameter	3-cis-Hydroxyglibenclamide	Glibenclamide (Parent Drug)
Ionization Mode	ESI Positive	ESI Positive
Precursor Ion (Q1)	m/z 510.1	m/z 494.1
Product Ion (Q3)	m/z 393.1 (example)	m/z 369.1 (example)
Collision Energy	Analyte-specific optimization required	Analyte-specific optimization required

Quantitative Data Example

The following table provides representative pharmacokinetic data for **3-cis-Hydroxyglibenclamide** (M2) in human subjects. Actual values will vary based on patient population, renal function, and dosage.^{[2][13]}

Parameter	Value Range	Description
Cmax (Peak Serum Conc.)	7 - 22 ng/mL	The maximum observed concentration in serum after an oral dose of glibenclamide.[2]
Tmax (Time to Peak)	~4 hours	The time at which Cmax is reached.
Elimination Half-life (t _{1/2})	~1.4 - 15 hours	The time required for the concentration to reduce by half; can be prolonged in renal impairment.[5][13]
Hypoglycemic Activity	~50% of parent compound	The metabolite retains significant glucose-lowering effects.[7][8]

Conclusion

3-cis-Hydroxyglibenclamide is a critical analyte for the comprehensive evaluation of glibenclamide's safety and efficacy. The use of a high-purity analytical reference standard is essential for the validation of analytical methods and the generation of accurate data in clinical and research settings. The protocols described provide a robust framework for its quantification using modern analytical techniques.

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